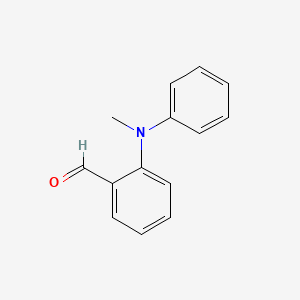

Benzaldehyde, 2-(methylphenylamino)-

Description

Significance and Research Context in Organic Chemistry

The significance of 2-(methylphenylamino)benzaldehyde in organic chemistry stems from its potential as a versatile building block. The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast array of transformations including nucleophilic additions, condensations, oxidations, and reductions. The ortho-amino moiety, specifically an N-arylated amine, provides a nucleophilic center ideally situated to engage in cyclization reactions with the aldehyde or its derivatives.

This structural motif is particularly relevant in the synthesis of quinolines and related fused heterocycles. The parent compound, 2-aminobenzaldehyde (B1207257), is a classical precursor for quinoline (B57606) synthesis via the Friedländer annulation, a condensation reaction with a compound containing a reactive methylene (B1212753) group. wikipedia.org Derivatives like 2-(methylphenylamino)benzaldehyde are therefore poised as advanced intermediates for accessing N-aryl substituted quinolinium salts or other complex polycyclic aromatic systems that are of significant interest in medicinal and materials chemistry. Furthermore, related 2-aminobenzaldehyde derivatives are known to undergo self-condensation reactions, often templated by metal ions, to form intricate trimeric and tetrameric macrocyclic ligands. wikipedia.org

Historical Overview of Relevant Substituted Benzaldehyde (B42025) and Anilinoaldehyde Chemistry

The historical foundation for the synthesis of N-aryl aminobenzaldehydes, such as 2-(methylphenylamino)benzaldehyde, is deeply rooted in the development of carbon-nitrogen bond-forming reactions. The seminal work in this area was conducted in the early 20th century by German chemists Fritz Ullmann and Irma Goldberg. In 1901, Ullmann reported the copper-promoted coupling of two aryl halides to form a biaryl bond, a transformation now known as the Ullmann reaction. wikipedia.orgmagtech.com.cn

This was soon followed by the development of the Ullmann condensation, which extends this chemistry to the formation of C-O, C-S, and C-N bonds. wikipedia.org The Goldberg reaction, a modification of the Ullmann condensation, specifically addresses the copper-catalyzed N-arylation of amides and amines with aryl halides. wikipedia.org These early procedures were revolutionary but operationally demanding, typically requiring stoichiometric amounts of copper metal or its salts, high-boiling polar solvents, and very high temperatures, often exceeding 200°C. wikipedia.orgmagtech.com.cnwikipedia.org For decades, these harsh conditions limited the scope and functional group tolerance of the reaction. A significant renaissance in this field began in the late 1990s and early 2000s with the introduction of ligands that accelerate the copper-catalyzed coupling, leading to what is now often termed the Ullmann-Ma reaction. researchgate.net The use of ligands, such as amino acids and oxalic diamides, allowed the reactions to proceed under much milder conditions, greatly expanding their utility and making the synthesis of complex diarylamines like the core of 2-(methylphenylamino)benzaldehyde more practical. wikipedia.orgresearchgate.net

Current Research Trends and Open Questions

Contemporary research in the field of substituted benzaldehydes is focused on developing more efficient, selective, and environmentally benign synthetic methodologies. A prominent trend is the use of transition-metal-catalyzed C-H bond activation and functionalization. For instance, iridium(III)-catalyzed C-H amidation of aldimines has been demonstrated as a modern and efficient route to produce a variety of 2-aminobenzaldehyde derivatives with high site selectivity. nih.gov This approach avoids the pre-functionalization of starting materials, aligning with the principles of atom and step economy.

Another major trend is the application of these functionalized aldehydes in multicomponent reactions (MCRs). nih.gov MCRs allow for the construction of complex molecules in a single synthetic operation by combining three or more reactants, which is highly desirable for building libraries of drug-like molecules. Anilinoaldehydes are excellent candidates for MCRs, where both the aldehyde and the amine can participate in a cascade of reactions to rapidly generate molecular diversity. rsc.org

Despite these advances, several open questions remain. The full synthetic potential of N-aryl-2-aminobenzaldehydes in catalyst-free or organocatalyzed MCRs is yet to be fully explored. The development of enantioselective transformations utilizing the chirality of a substituted N-aryl group or through the use of chiral catalysts is an area ripe for investigation. Furthermore, expanding the scope of C-H functionalization methods to directly synthesize a wider variety of N-aryl and N-alkyl-2-aminobenzaldehydes under mild conditions remains a significant challenge.

Interdisciplinary Relevance in Contemporary Chemical Science

The interdisciplinary importance of 2-(methylphenylamino)benzaldehyde and related structures is most pronounced in medicinal chemistry and materials science. The heterocyclic scaffolds readily accessible from this precursor are privileged structures in drug discovery. For example, research has shown that various ortho-amidated benzaldehydes exhibit promising anti-inflammatory activity. nih.gov The broader 2-phenethylamine motif, which shares structural elements with aminobenzaldehydes, is present in a vast number of biologically active compounds and approved drugs, highlighting the value of this chemical space in pharmaceutical research. sunyempire.edunih.govnih.govresearchgate.net

In materials science, complex heterocyclic and polyaromatic compounds synthesized from aminobenzaldehyde derivatives are being investigated for their optoelectronic properties. nih.gov The ability to create extended π-conjugated systems through cyclization and further functionalization makes these compounds candidates for applications as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Additionally, the capacity of 2-aminobenzaldehydes to form macrocyclic ligands upon self-condensation opens avenues in coordination chemistry and catalysis. wikipedia.org These ligands can chelate various metal ions, leading to complexes with unique catalytic, magnetic, or photophysical properties. Substituted benzaldehydes in general are also key intermediates in the fragrance and agrochemical industries. mdpi.comchemimpex.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

208664-53-3 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-(N-methylanilino)benzaldehyde |

InChI |

InChI=1S/C14H13NO/c1-15(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-16/h2-11H,1H3 |

InChI Key |

GGDXBFXXAWLYRJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=CC=C2C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methylphenylamino Benzaldehyde and Its Analogues

Direct C-N Coupling Reactions

The formation of the carbon-nitrogen (C-N) bond is a critical step in synthesizing the diarylamine core of 2-(methylphenylamino)benzaldehyde. Transition-metal catalyzed reactions are particularly effective for this transformation.

Transition Metal-Catalyzed Amination (e.g., Buchwald-Hartwig Amination Analogues)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orgacsgcipr.org This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base. jk-sci.comorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired aryl amine and regenerate the catalyst. jk-sci.com

For the synthesis of 2-(methylphenylamino)benzaldehyde, this would involve the reaction of a 2-halobenzaldehyde derivative with N-methylaniline. The choice of ligands for the palladium catalyst is crucial for the reaction's success, with bulky phosphine (B1218219) ligands often being required, especially for less reactive aryl chlorides. jk-sci.com Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the coupling of primary amines. wikipedia.org

Table 1: Examples of Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chlorobenzaldehyde (B119727) | N-Methylaniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | High |

| 2-Bromobenzaldehyde | N-Methylaniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane | 100 | High |

Note: This table represents plausible reaction conditions based on the principles of Buchwald-Hartwig amination and may not reflect experimentally verified results for this specific transformation.

Ligand-Enabled Cross-Coupling Approaches

Beyond palladium, other transition metals like copper can also catalyze C-N cross-coupling reactions. chemistryviews.org Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide an alternative route to diarylamines. nih.gov Recent advancements have focused on the development of specific ligands to facilitate these reactions under milder conditions. acs.org For instance, copper(II) acetate (B1210297) combined with a diphosphine ligand has been used for the coupling of aryl boronic acids with nitroarenes to form diarylamines. chemistryviews.org

Another approach involves metallaphotoredox catalysis, where a photoactive ligand enables the cross-coupling reaction. nih.gov This method has been applied to Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes and could potentially be adapted for C-N bond formation. nih.gov

Formylation Reactions for Introduction of Aldehyde Moiety

Once the N-methyldiphenylamine core is established, the next crucial step is the introduction of the aldehyde group at the ortho position of one of the phenyl rings.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as an electrophile. jk-sci.comwikipedia.org The electron-donating nature of the amino group in N-methyldiphenylamine activates the aromatic ring, making it susceptible to electrophilic substitution by the Vilsmeier reagent. ijpcbs.com The initial product is an iminium ion, which is then hydrolyzed to yield the corresponding aldehyde. wikipedia.org

The reaction conditions, such as temperature, can be adjusted based on the reactivity of the substrate. jk-sci.com

Reductive Formylation Methodologies

Reductive formylation offers an alternative pathway for introducing a formyl group. One such method involves the use of carbon dioxide (CO₂) as a C1 source in the presence of a reducing agent. For instance, sodium borohydride (B1222165) can be used to reductively formylate amines with CO₂, proceeding through an in situ generated formoxy borohydride species. researchgate.net Another approach utilizes methanol (B129727) as a sustainable C1 source, where a ruthenium-based catalyst facilitates the dehydrogenation of methanol to generate the formylating agent. scispace.com These methods provide greener alternatives to traditional formylation techniques.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) presents another viable strategy for the synthesis of 2-(methylphenylamino)benzaldehyde. This reaction typically requires an aryl halide with electron-withdrawing groups to activate the ring towards nucleophilic attack. pressbooks.pub In the context of synthesizing the target compound, this would involve the reaction of a 2-halobenzaldehyde bearing an electron-withdrawing group with N-methylaniline. The electron-withdrawing group facilitates the formation of a stable Meisenheimer complex intermediate, which then eliminates the halide ion to form the product. core.ac.uk

The efficiency of SNAr reactions can be influenced by the solvent and the nature of the leaving group. researchgate.net Aqueous conditions, sometimes facilitated by additives like hydroxypropyl methylcellulose (B11928114) (HPMC), have been explored to make these reactions more environmentally friendly. d-nb.info

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Reagents | Advantages | Potential Challenges |

| Buchwald-Hartwig Amination | Aryl halide, amine, Pd catalyst, ligand, base | High yields, broad substrate scope wikipedia.org | Cost of palladium catalyst, ligand sensitivity |

| Vilsmeier-Haack Formylation | N-methyldiphenylamine, DMF, POCl₃ | Well-established, effective for electron-rich arenes chemistrysteps.com | Use of corrosive reagents |

| Nucleophilic Aromatic Substitution (SNAr) | Activated aryl halide, amine | Can be performed under milder, greener conditions d-nb.info | Requires an activated substrate with electron-withdrawing groups pressbooks.pub |

Activation of Aromatic Ring for Amine Incorporation

The incorporation of the methylphenylamino group onto the benzaldehyde (B42025) scaffold typically requires the activation of the aromatic ring of benzaldehyde, making it susceptible to nucleophilic attack by the amine. This is often achieved by starting with a benzaldehyde derivative that has a good leaving group at the ortho position.

One of the most common strategies is Nucleophilic Aromatic Substitution (SNAr) . In this approach, an electron-withdrawing group, such as the aldehyde group itself, activates the ring towards attack by a nucleophile. organic-chemistry.org For the synthesis of 2-(methylphenylamino)benzaldehyde, a common precursor would be 2-fluorobenzaldehyde (B47322) or 2-chlorobenzaldehyde. The fluorine atom is a particularly good leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack. nih.gov The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized carbanion, which then expels the leaving group to restore aromaticity. organic-chemistry.orgchemrxiv.org The presence of the ortho-aldehyde group is critical as it helps to stabilize the negative charge of the Meisenheimer complex through resonance.

Another important method for forming the aryl-amine bond is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with an amine. rsc.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. rsc.orgresearchgate.net However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. For instance, N-aryl anthranilic acids have been synthesized via the Ullmann condensation of o-chlorobenzoic acid with various anilines in the presence of cupric oxide and potassium carbonate. ijpsonline.com A similar approach could be envisioned for the synthesis of 2-(methylphenylamino)benzaldehyde starting from 2-chlorobenzaldehyde and N-methylaniline.

The Buchwald-Hartwig amination represents a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgwikipedia.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky, electron-rich phosphine ligand. fu-berlin.de The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. researchgate.net This method is particularly useful when traditional SNAr reactions are inefficient due to electronic or steric constraints. ijpsonline.com

| Method | Precursor | Catalyst/Reagents | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Halobenzaldehyde (e.g., 2-fluorobenzaldehyde) | Base | Activated by the electron-withdrawing aldehyde group. |

| Ullmann Condensation | 2-Chlorobenzaldehyde | Copper catalyst, Base | Classic method for C-N bond formation, modern variants have milder conditions. rsc.orgijpsonline.com |

| Buchwald-Hartwig Amination | 2-Halobenzaldehyde | Palladium catalyst, Phosphine ligand, Base | Highly versatile and tolerates a wide range of functional groups. wikipedia.orgwikipedia.org |

Rearrangement Reactions

Rearrangement reactions offer elegant pathways to complex molecules by reorganizing the carbon skeleton or migrating functional groups within a molecule. For the synthesis of diarylamines like 2-(methylphenylamino)benzaldehyde, the Smiles rearrangement is a particularly relevant and powerful tool.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. researchgate.net It is a metal-free method that can be used to construct sterically hindered diarylamine systems under mild conditions. organic-chemistry.orgrsc.org The general mechanism involves a nucleophilic heteroatom (in this case, the nitrogen of an amine) attacking an activated aromatic ring, which is part of the same molecule and connected by a linking chain.

A common strategy involves the use of sulfinamides or sulfonamides as precursors. rsc.org For example, diarylamines can be synthesized directly from sulfinamides through a desulfinylative Smiles rearrangement. rsc.orgfu-berlin.de Quantum chemical computations have supported the 3-exo-trig Smiles rearrangement as the most plausible pathway for the synthesis of diarylamines from diarylsulfinamides. wikipedia.org This pathway is generally favored, and the reaction barriers are not significantly altered by steric hindrance or the electronic nature of the N-aryl ring. wikipedia.org However, substituents on the S-aryl ring can significantly influence the rearrangement barriers. wikipedia.org

The reaction is typically initiated by a base, which deprotonates the nucleophilic group, enabling it to attack the aromatic ring ipso to the leaving group. researchgate.net This forms a spirocyclic intermediate, often referred to as a Meisenheimer-like complex. Subsequent cleavage of the bond to the leaving group and rearomatization yields the rearranged product. The presence of electron-withdrawing groups on the migrating aromatic ring is crucial for activating it towards the intramolecular nucleophilic attack. researchgate.net

A proposed mechanism for the formation of diarylamines via a Smiles rearrangement starting from phenols and anilines involves an initial O-alkylation, followed by the intramolecular nucleophilic attack of the nitrogen on the benzene (B151609) ring to form a spiro-intermediate. researchgate.net Subsequent rearomatization and hydrolysis lead to the final diarylamine product. researchgate.net

Besides the classic Smiles rearrangement, other intramolecular rearrangements have been explored for the synthesis of related structures. One such example is the acid-catalyzed rearrangement of o-(pivaloylaminomethyl)benzaldehydes. This transformation has been shown to proceed through the formation of an isoindole intermediate. nih.gov The reaction can lead to the formation of regioisomeric aldehydes. nih.gov The proposed mechanism involves the protonation of a ring tautomer of the starting material, followed by water elimination to form the isoindole. Subsequent addition of water to a different position of the isoindole intermediate, followed by ring-opening, results in the rearranged aldehyde. nih.gov While this specific example leads to a regioisomer rather than a diarylamine, it highlights the potential of intramolecular rearrangements involving amino-benzaldehyde structures to access diverse molecular architectures.

Another related reaction is the Truce-Smiles rearrangement , which is a variation of the Smiles rearrangement where the nucleophile is a carbanion instead of a heteroatom. wikipedia.org This reaction typically does not require an activating group on the electrophilic arene and results in the formation of a new carbon-carbon bond. wikipedia.org While not directly forming the C-N bond of a diarylamine, its principles of intramolecular aryl migration are a significant part of the broader family of Smiles-type rearrangements.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.gov

While a specific MCR that directly yields 2-(methylphenylamino)benzaldehyde in a single step from simple precursors is not prominently reported, several MCRs utilize aldehydes as key components and could be adapted for the synthesis of its analogues or precursors. Prominent examples of such isocyanide-based MCRs are the Ugi reaction and the Passerini reaction .

The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov The reaction is known for its high convergence and the ability to generate molecular diversity. wikipedia.org It has been used in combination with other reactions, such as the Heck or Buchwald-Hartwig reactions, in sequential one-pot processes to create complex heterocyclic structures. wikipedia.org For instance, 2-aminophenols have been used in Ugi reactions to generate linear amides, which can then undergo subsequent cyclization reactions. researchgate.net

The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.org This reaction is one of the oldest MCRs and is valued for its operational simplicity and high atom economy. wikipedia.org

More directly relevant, one-pot syntheses of N-aryl anthranilic acid derivatives have been achieved through methods like the Ullmann condensation, demonstrating the feasibility of constructing the core diarylamine structure in a single step from readily available starting materials. ijpsonline.com Similarly, multicomponent reactions involving 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide have been developed to selectively synthesize various nitrogen-containing heterocycles, showcasing the utility of substituted benzaldehydes in one-pot sequences. rsc.orgrsc.org

The success of any synthetic methodology, and particularly MCRs, hinges on the careful optimization of reaction parameters to maximize yield and selectivity. Key parameters that are often explored include the choice of catalyst, solvent, temperature, and the concentration of reactants.

In the context of MCRs involving aldehydes, the choice of solvent can be critical. For example, the Passerini reaction is often faster in apolar, aprotic solvents, whereas the Ugi reaction can be performed in polar solvents like methanol. wikipedia.orgwikipedia.org

Catalysts play a pivotal role in many one-pot sequences. For instance, in the multicomponent synthesis of isoquinoline (B145761) and isoindoline (B1297411) derivatives from 2-(phenylethynyl)benzaldehyde, a comprehensive screening of catalysts revealed that zirconium(IV) chloride was most effective for the formation of the isoquinoline ring, while silver acetate selectively produced the 2H-isoindoline product. rsc.org This demonstrates how catalyst choice can direct the reaction pathway towards a specific desired product from the same set of starting materials.

Electrochemical Synthesis Approaches

Electrochemical synthesis, an approach that utilizes electrical energy to drive chemical reactions, presents a compelling alternative to conventional synthetic methods. By obviating the need for stoichiometric chemical oxidants or reductants, electrosynthesis aligns with the principles of green chemistry, often leading to milder reaction conditions, enhanced selectivity, and a reduction in waste generation. The application of electrochemical methods to the synthesis of 2-(methylphenylamino)benzaldehyde and its analogues can be envisioned through two primary strategies: anodic oxidation and cathodic reduction, each targeting different precursors to arrive at the desired aldehyde functionality.

Anodic Oxidation Strategies

Anodic oxidation involves the removal of electrons from a substrate at the anode of an electrochemical cell, thereby initiating an oxidative transformation. A plausible anodic route to 2-(methylphenylamino)benzaldehyde would involve the oxidation of a methyl group on a suitable precursor, such as 2-methyl-N-methyl-N-phenylaniline. The partial oxidation of methylarenes to the corresponding aldehydes is a challenging yet attractive transformation. nih.gov

The general mechanism for the anodic oxidation of a methylarene in an alcoholic solvent, such as methanol, typically proceeds through the formation of a radical cation intermediate. This is followed by deprotonation and further oxidation to a benzylic carbocation, which is then trapped by the solvent to form an acetal (B89532). Subsequent hydrolysis of the acetal yields the desired aldehyde. This indirect route via an acetal intermediate is often favored as it protects the aldehyde from over-oxidation to the carboxylic acid under the reaction conditions. nih.gov

Table 1: Illustrative Conditions for Anodic Oxidation of Methylarenes to Acetals

| Entry | Substrate | Anode Material | Electrolyte | Solvent | Product (Yield) |

|---|---|---|---|---|---|

| 1 | Toluene | Carbon | LiClO₄ | Methanol | Benzaldehyde dimethyl acetal (Good) |

| 2 | p-Methoxytoluene | Platinum | Et₄NOTs | Methanol | p-Anisaldehyde dimethyl acetal (High) |

| 3 | 4-Methyl-N,N-dimethylaniline | Carbon Felt | Bu₄NBF₄ | Methanol | 4-(Dimethylamino)benzaldehyde dimethyl acetal (Moderate) |

| 4 | 2-Methyl-1,3-benzoxazole | Glassy Carbon | LiClO₄ | Methanol | 1,3-Benzoxazole-2-carbaldehyde dimethyl acetal (75%) |

This table presents generalized data from analogous reactions to illustrate potential conditions for the synthesis of 2-(methylphenylamino)benzaldehyde and is not a direct representation of its synthesis.

For the synthesis of 2-(methylphenylamino)benzaldehyde, the precursor 2-methyl-N-methyl-N-phenylaniline would be subjected to electrolysis in a divided cell, likely using a carbon-based anode material to minimize side reactions. The choice of solvent and supporting electrolyte is crucial for controlling the reaction's efficiency and selectivity. Methanol is a common choice as it acts as both the solvent and the nucleophile to form the dimethyl acetal. The process would be carried out under controlled potential or constant current conditions, followed by acidic workup to hydrolyze the acetal to the final aldehyde product. The electron-donating nature of the amino group could potentially facilitate the initial oxidation step.

Cathodic Reduction Pathways

Cathodic reduction involves the addition of electrons to a substrate at the cathode of an electrochemical cell, initiating a reductive transformation. A viable cathodic strategy for the synthesis of 2-(methylphenylamino)benzaldehyde is the direct reduction of the corresponding carboxylic acid, N-methyl-N-phenylanthranilic acid, or its derivatives (e.g., esters or amides). The electrochemical reduction of carboxylic acids to aldehydes is a synthetically useful transformation that can often be achieved with high selectivity, avoiding over-reduction to the corresponding alcohol. acs.org

The mechanism of this reduction on a cathode surface, such as mercury or lead, in an acidic medium is believed to involve the protonation of the carboxylic acid, followed by a two-electron transfer and loss of a water molecule to form an acylium-like intermediate. This intermediate is then further reduced to the aldehyde. The success of this reaction is highly dependent on the electrode material, the pH of the electrolyte, and the presence of any mediators.

Table 2: Representative Conditions for Cathodic Reduction of Aromatic Carboxylic Acids

| Entry | Substrate | Cathode Material | Electrolyte/Medium | Product (Yield) |

|---|---|---|---|---|

| 1 | Benzoic Acid | Mercury | Aqueous H₂SO₄ | Benzaldehyde (Good) |

| 2 | Salicylic Acid | Lead | Aqueous H₂SO₄ | Salicylaldehyde (B1680747) (Moderate) |

| 3 | p-Toluic Acid | Mercury | Ethanolic H₂SO₄ | p-Tolualdehyde (Good) |

| 4 | Phthalic Acid | Lead | Aqueous (NH₄)₂SO₄ | Phthalaldehyde (Moderate) |

This table provides examples from similar reductions to illustrate potential conditions and is not specific to the synthesis of 2-(methylphenylamino)benzaldehyde.

In the context of synthesizing 2-(methylphenylamino)benzaldehyde, N-methyl-N-phenylanthranilic acid would be dissolved in a suitable electrolyte, likely an aqueous or alcoholic acidic solution, and subjected to electrolysis in a divided cell. A high hydrogen overpotential cathode material like lead or mercury would be favored to promote the reduction of the carboxylic acid over hydrogen evolution. Careful control of the applied potential and the charge passed is essential to prevent further reduction of the newly formed aldehyde to the corresponding alcohol. This approach offers a direct route to the target aldehyde from a readily accessible starting material.

Reaction Mechanisms and Chemical Reactivity of 2 Methylphenylamino Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of the bulky, electron-donating 2-(methylphenylamino) group can sterically hinder and electronically deactivate the aldehyde compared to unsubstituted benzaldehyde (B42025), influencing reaction rates and conditions.

One of the most characteristic reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. youtube.commasterorganicchemistry.comyoutube.com This reaction is a reversible, acid-catalyzed process that involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

The general mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of 2-(methylphenylamino)benzaldehyde. This forms a zwitterionic tetrahedral intermediate called a carbinolamine. ijacskros.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, neutralizing the charges and forming a neutral carbinolamine.

Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (-OH2+).

Elimination of Water: The lone pair on the nitrogen atom helps to expel the water molecule, forming a carbon-nitrogen double bond. This results in a protonated imine, or iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. masterorganicchemistry.com

The reaction of 2-(methylphenylamino)benzaldehyde with various primary amines, such as aniline (B41778) or alkylamines, would be expected to produce a series of corresponding N-substituted imines. The stability of the resulting imine is often enhanced by conjugation between the C=N double bond and the aromatic rings. youtube.com

Table 1: Examples of Condensation Reactions

| Reactant A | Reactant B (Primary Amine) | Product Type | General Conditions |

| 2-(Methylphenylamino)benzaldehyde | Aniline | N-phenyl imine (Schiff Base) | Acid catalyst (e.g., acetic acid), removal of water |

| 2-(Methylphenylamino)benzaldehyde | Ethylamine | N-ethyl imine (Schiff Base) | Acid catalyst, solvent (e.g., ethanol) |

| 2-(Methylphenylamino)benzaldehyde | Benzylamine | N-benzyl imine (Schiff Base) | Acid catalyst, reflux |

The electrophilic carbonyl carbon of 2-(methylphenylamino)benzaldehyde is a prime target for a variety of nucleophiles. These reactions typically involve the addition of the nucleophile to the carbonyl group to form a tetrahedral intermediate, which is then protonated (usually during an acidic workup) to yield an alcohol. pressbooks.pubmasterorganicchemistry.com

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to aldehydes. ucla.edumasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction of 2-(methylphenylamino)benzaldehyde with a Grignard reagent would result in the formation of a secondary alcohol after an acidic workup. libretexts.org The carbanion from the Grignard reagent attacks the carbonyl carbon, breaking the C=O pi bond and forming a new carbon-carbon bond. The resulting magnesium alkoxide intermediate is then protonated to give the final alcohol product.

Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. organic-chemistry.orgmasterorganicchemistry.comechemi.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent, Ph3P=CR2). The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. wikipedia.org Reacting 2-(methylphenylamino)benzaldehyde with various Wittig reagents would provide a route to a diverse range of substituted styrenes, with the geometry of the resulting alkene (E or Z) depending on the nature of the ylide used. wikipedia.org

Table 2: Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Intermediate | Final Product |

| Grignard Reaction | R-MgX (e.g., CH3MgBr) | Magnesium alkoxide | Secondary alcohol |

| Wittig Reaction | Ph3P=CR2 (Phosphorus ylide) | Oxaphosphetane | Alkene |

| Cyanohydrin Formation | CN- | Alkoxide | Cyanohydrin |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aromatic aldehydes can be oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. organic-chemistry.orgorganic-chemistry.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder, more selective oxidants like Oxone or hydrogen peroxide under basic conditions. mdma.chresearchgate.netmdpi.com The oxidation of 2-(methylphenylamino)benzaldehyde would yield 2-(methylphenylamino)benzoic acid. The reaction mechanism generally involves the formation of a hydrate (B1144303) intermediate upon addition of water to the aldehyde, which is then oxidized.

Reduction: The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH4) is a common and selective reagent for this purpose, as it reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters or amides. ugm.ac.idyoutube.com The mechanism involves the transfer of a hydride ion (H-) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide, usually from the solvent (e.g., ethanol (B145695) or methanol) or during an aqueous workup, affords the primary alcohol, [2-(methylphenylamino)]phenylmethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used. youtube.com

Reactivity of the Secondary Amine Moiety

The secondary amine group in 2-(methylphenylamino)benzaldehyde features a nitrogen atom with a lone pair of electrons, making it nucleophilic. It can also undergo reactions at the N-H bond.

N-Alkylation: The secondary amine can act as a nucleophile and be alkylated by reacting with alkyl halides. rsc.org In this SN2 reaction, the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is typically required to neutralize the resulting ammonium (B1175870) salt and regenerate the neutral tertiary amine. This would convert the secondary amine into a tertiary amine.

N-Acylation: Acylation of the secondary amine can be achieved using acylating agents such as acyl chlorides or acid anhydrides. libretexts.org The reaction proceeds via nucleophilic acyl substitution. The amine's lone pair attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form an N,N-disubstituted amide. rsc.org This reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. semanticscholar.org Acylating 2-(methylphenylamino)benzaldehyde would result in the formation of an amide.

While less common than N-alkylation or acylation, secondary amines can undergo oxidative dealkylation (specifically N-demethylation in this case). This process is significant in drug metabolism, often mediated by cytochrome P450 enzymes, but can also be achieved with chemical reagents. A plausible chemical mechanism involves oxidation of the nitrogen atom or the adjacent methyl group. For instance, oxidation could form an iminium ion intermediate (by loss of a proton from the methyl group and an electron), which is then hydrolyzed to yield the primary amine (2-aminobenzaldehyde) and formaldehyde. This type of reaction is highly dependent on the specific oxidizing agent and reaction conditions used.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are pivotal in the synthesis of polycyclic compounds from 2-(methylphenylamino)benzaldehyde, where the molecule's inherent structure facilitates the formation of new rings.

One of the most significant reactions of 2-(methylphenylamino)benzaldehyde and its analogues is the acid-catalyzed intramolecular cyclization to form acridine (B1665455) derivatives. Acridines are an important class of nitrogen-containing heterocycles with various applications. nih.gov This transformation, a variation of syntheses like the Bernthsen acridine synthesis, involves the condensation of the aldehyde group with the adjacent N-phenyl ring. nih.govpharmaguideline.com

The process is typically initiated by a strong acid, which protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich N-phenyl ring attacks the activated carbonyl carbon. Subsequent dehydration leads to the formation of the fused, aromatic acridine core. This cyclization is a common strategy for preparing acridines from 2-aminobenzaldehyde (B1207257) precursors after N-arylation. researchgate.net

Table 1: Illustrative Conditions for Acridine Synthesis via Intramolecular Cyclization This table contains hypothetical data for illustrative purposes.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Polyphosphoric Acid (PPA) | - | 140 | 4 | 85 |

| H₂SO₄ | Acetic Acid | 120 | 6 | 78 |

| ZnCl₂ | - | 180 | 3 | 90 |

| POCl₃ | Toluene | 110 | 8 | 72 |

The formation of acridines from 2-(methylphenylamino)benzaldehyde is a classic example of an intramolecular electrophilic aromatic cyclization. The key step is the attack of one aromatic ring (the nucleophile) on an electrophilic center generated on a side chain attached to the other ring. mit.edu In this specific case, the reaction proceeds as follows:

Activation of the Electrophile : The aldehyde group is converted into a potent electrophile. Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon highly susceptible to nucleophilic attack.

Intramolecular Attack : The N-phenyl ring, which is activated towards electrophilic substitution by the amine group, acts as the intramolecular nucleophile. It attacks the protonated carbonyl carbon.

Dehydration and Aromatization : The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, fully aromatic acridine ring system.

This type of cyclization is not limited to acid catalysis. Other electrophilic species can potentially trigger similar reactions. For instance, methodologies using iodine as a mild Lewis acid to mediate intramolecular cyclizations of suitably structured amines have been developed for synthesizing other heterocyclic systems and demonstrate the versatility of this reaction pathway. organic-chemistry.orgsemopenalex.org

Radical and Photochemical Reaction Mechanisms

The aromatic and carbonyl moieties within 2-(methylphenylamino)benzaldehyde make it a candidate for engaging in radical and photochemical reactions, which proceed through high-energy intermediates generated by light. rsc.org

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate chemical reactions through single-electron transfer (SET). beilstein-journals.orgsigmaaldrich.com 2-(methylphenylamino)benzaldehyde could participate in such a system in several ways:

As a Substrate : The compound could be reduced or oxidized by the excited photocatalyst. For example, in a reductive quenching cycle, the excited photocatalyst could transfer an electron to the benzaldehyde moiety, generating a radical anion. This highly reactive intermediate could then undergo further reactions, such as coupling or cyclization. nih.govmdpi.com

As a Sensitizer (B1316253) : Although less common for this type of molecule, it could potentially act as a photosensitizer if it possesses the appropriate photophysical properties, absorbing light and transferring the energy to another molecule.

The reaction intermediates in these processes are typically open-shell radical ions or neutral radicals. princeton.edu For instance, a single-electron reduction would localize a radical on the carbonyl group, while an oxidation might remove an electron from the nitrogen or the electron-rich phenyl ring, forming a radical cation. The specific pathway and resulting intermediates depend on the photocatalyst used, the solvent, and the reduction/oxidation potentials of the compound. nih.gov

Photochemical reactions can also be initiated through energy transfer, where a "sensitizer" molecule absorbs light, reaches an excited state, and then transfers that energy to a reactant molecule, which then undergoes a chemical transformation. miami.edunih.gov This is distinct from photoredox catalysis as it does not involve electron transfer in the primary step. mdpi.com

The key to this process is the relative energy levels of the sensitizer and the reactant. msu.edu For 2-(methylphenylamino)benzaldehyde to be activated by a sensitizer, the sensitizer must have a higher triplet energy. The energy transfer would promote the benzaldehyde to its own excited triplet state, a biradical-like species. This excited state could then undergo unique reactions not accessible under thermal conditions, such as intramolecular hydrogen abstraction or cycloadditions. msu.edu

Table 2: Key Concepts in Photochemical Reaction Mechanisms

| Mechanism | Primary Process | Key Intermediates | Typical Initiator |

|---|---|---|---|

| Photoredox Catalysis (SET) | Single-Electron Transfer | Radical ions (anions/cations) | Excited photocatalyst (e.g., Ru(bpy)₃²⁺, Ir complexes) |

| Energy Transfer (Sensitization) | Excitation energy is transferred from a sensitizer to the substrate | Excited states (e.g., triplets) | Excited sensitizer (e.g., benzophenone) |

Advanced Spectroscopic Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. High-field 1D and 2D NMR experiments provide detailed information about the carbon-hydrogen framework, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzaldehyde (B42025), 2-(methylphenylamino)- is expected to show distinct signals for each unique proton environment. The aldehyde proton (-CHO) would appear as a highly deshielded singlet in the δ 9.5-10.5 ppm region. The N-methyl group (N-CH₃) protons would likely produce a singlet around δ 3.0-3.5 ppm. The aromatic region (δ 6.5-8.0 ppm) would be complex, featuring signals for the nine aromatic protons on the two benzene (B151609) rings. Due to the ortho-substitution pattern, these protons would exhibit characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal signals for all 14 carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, with a predicted chemical shift in the δ 190-200 ppm range. The 12 aromatic carbons would resonate in the typical δ 110-160 ppm region, with quaternary carbons (those bonded to the amine and aldehyde groups) showing distinct shifts. The N-methyl carbon would appear as a single peak in the δ 30-40 ppm range.

2D NMR Spectroscopy: To definitively assign these signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons. It would be crucial for assigning the specific positions of protons within the two aromatic rings by tracing the spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This would unequivocally link each aromatic proton signal to its corresponding carbon signal, and the N-methyl proton signal to the N-methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlation information. This is particularly useful for determining stereochemistry and conformation. A NOESY spectrum could show correlations between the N-methyl protons and the protons on the aniline (B41778) ring, as well as between the aldehyde proton and the H-3 proton on the benzaldehyde ring, confirming their spatial proximity.

Interactive Data Table: Predicted ¹H NMR Data for Benzaldehyde, 2-(methylphenylamino)-

| Proton Label | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Notes |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | Highly deshielded due to the carbonyl group. |

| Aromatic-H | 6.5 - 8.0 | Multiplet (m) | 9 protons in a complex region. |

| N-Methyl-H | 3.0 - 3.5 | Singlet (s) | 3 protons of the methyl group attached to nitrogen. |

Interactive Data Table: Predicted ¹³C NMR Data for Benzaldehyde, 2-(methylphenylamino)-

| Carbon Label | Predicted Chemical Shift (δ ppm) | Notes |

| Aldehyde C=O | 190 - 200 | Carbonyl carbon, most deshielded. |

| Aromatic C | 110 - 160 | 12 distinct signals expected in the aromatic region. |

| N-Methyl C | 30 - 40 | Methyl carbon attached to the nitrogen atom. |

The bond between the nitrogen atom and the benzaldehyde ring, as well as the bond between the nitrogen and the phenyl ring, have a degree of rotational freedom. This can lead to different stable conformations (rotamers). Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes, such as bond rotation, that are occurring on the NMR timescale.

For Benzaldehyde, 2-(methylphenylamino)-, variable temperature (VT) NMR experiments could reveal information about the rotational barrier around the C-N bonds. At low temperatures, the rotation might be slow enough to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes at different temperatures, the energy barrier (activation energy) for rotation can be calculated, providing insight into the molecule's conformational flexibility. acs.orgchemistrysteps.comimperial.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and information about the functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying functional groups. The FT-IR spectrum of Benzaldehyde, 2-(methylphenylamino)- would be expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the aldehyde carbonyl group conjugated to an aromatic ring. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The aldehyde C-H stretch often presents as two weak bands, one around 2820-2880 cm⁻¹ and another around 2720-2780 cm⁻¹. docbrown.info

N-H Stretch: As this is a tertiary amine, there will be no N-H stretching band.

C-N Stretch: The C-N stretching vibration of the aromatic amine would likely be observed in the 1300-1360 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching within the aromatic rings. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which is useful for confirming its identity against a reference spectrum. docbrown.info

Interactive Data Table: Predicted FT-IR Absorption Bands for Benzaldehyde, 2-(methylphenylamino)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 2820 - 2880 | Aldehyde C-H Stretch | Weak |

| 2720 - 2780 | Aldehyde C-H Stretch | Weak |

| 1680 - 1700 | Aldehyde C=O Stretch | Strong, Sharp |

| 1450 - 1600 | Aromatic C=C Stretch | Medium-Weak |

| 1300 - 1360 | Aromatic C-N Stretch | Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR measures the absorption of light, Raman measures the inelastic scattering of light. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra. For Benzaldehyde, 2-(methylphenylamino)-, the symmetric stretching of the benzene rings would be expected to produce strong Raman signals. The C=O stretch is also Raman active. Raman spectroscopy is particularly useful for analyzing solid samples and can provide information about the crystalline structure and polymorphism.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For Benzaldehyde, 2-(methylphenylamino)-, with a molecular formula of C₁₄H₁₃NO, the calculated monoisotopic mass is 211.0997 g/mol . epa.gov In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z = 211.

The fragmentation pattern would provide key structural information. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to form a stable benzoyl cation ([M-1]⁺ at m/z = 210), followed by the loss of carbon monoxide (CO) to yield a phenyl cation ([M-29]⁺ at m/z = 182, derived from the [M-1] fragment). docbrown.info Cleavage of the C-N bond could also occur, leading to fragments corresponding to the N-methylaniline moiety or the 2-formylphenyl cation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass to several decimal places, confirming the elemental formula of the parent ion and its fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragments for Benzaldehyde, 2-(methylphenylamino)-

| Predicted m/z | Proposed Fragment Ion | Fragment Lost |

| 211 | [C₁₄H₁₃NO]⁺ | (Molecular Ion) |

| 210 | [C₁₄H₁₂NO]⁺ | H |

| 182 | [C₁₃H₁₂N]⁺ | H, then CO |

| 106 | [C₇H₈N]⁺ | C₇H₅O (2-formylphenyl radical) |

| 105 | [C₇H₅O]⁺ | C₇H₈N (N-methylanilino radical) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. nih.gov This accuracy allows for the calculation of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. nih.gov For Benzaldehyde, 2-(methylphenylamino)-, the molecular formula is established as C₁₄H₁₃NO.

The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, can be calculated with high precision. This calculated value is then compared against the experimentally determined mass from an HRMS instrument. The close correlation between the theoretical and experimental mass confirms the elemental composition of the analyte. nih.gov

Table 1: Exact Mass Data for Benzaldehyde, 2-(methylphenylamino)-

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃NO |

| Theoretical Monoisotopic Mass | 211.099714 g/mol epa.gov |

This interactive table provides the fundamental mass data for the specified compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to probe the structure of a molecule. wvu.edu In an MS/MS experiment, a precursor ion (in this case, the protonated molecule [M+H]⁺ of Benzaldehyde, 2-(methylphenylamino)-) is selected and then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the molecule's structure and connectivity. chemrxiv.org

While specific experimental MS/MS data for Benzaldehyde, 2-(methylphenylamino)- is not detailed in the available literature, a plausible fragmentation pathway can be proposed based on its structure and the known fragmentation patterns of related compounds like benzaldehyde and N-alkylanilines. wvu.edudocbrown.info

Key fragmentation processes would likely involve:

Loss of a hydrogen radical (H•): Formation of a stable [M-H]⁺ ion at m/z 210.

Loss of a methyl radical (•CH₃): Cleavage of the N-methyl bond could lead to an ion at m/z 196.

Cleavage of the formyl group (•CHO): Loss of the aldehyde group could result in a fragment ion at m/z 182.

Formation of the phenyl cation: Cleavage of the bond between the benzaldehyde ring and the formyl group could lead to the loss of CHO, followed by further fragmentation to yield the characteristic phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

Formation of the tropylium (B1234903) ion: Rearrangement and fragmentation could also potentially lead to the formation of the tropylium ion [C₇H₇]⁺ at m/z 91, a common and stable fragment in the mass spectra of many aromatic compounds. wvu.edu

The analysis of these fragmentation pathways provides a veritable fingerprint of the molecule, confirming the presence of specific functional groups and their arrangement within the molecular structure. mdpi.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and function. mdpi.com

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. nih.gov The technique requires a well-ordered single crystal of the compound, which is irradiated with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. nih.gov

For a molecule like Benzaldehyde, 2-(methylphenylamino)-, an SCXRD analysis would provide:

Unambiguous confirmation of the chemical connectivity.

Precise measurements of all bond lengths and angles.

Information on the planarity of the aromatic rings and the conformation of the molecule, including the torsion angle between the two phenyl rings.

Details of the crystal packing and any intermolecular interactions, such as hydrogen bonds or π–π stacking, that stabilize the crystal lattice. mdpi.com

Although Benzaldehyde, 2-(methylphenylamino)- is achiral, for chiral molecules, SCXRD is the primary method for determining the absolute configuration, which is essential in fields like pharmacology. nih.govmdpi.com

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a solid sample. Instead of a single crystal, a polycrystalline powder is used, which contains thousands of tiny crystallites in random orientations. americanpharmaceuticalreview.com The resulting diffraction pattern, or diffractogram, is a plot of diffracted X-ray intensity versus the diffraction angle (2θ) and serves as a unique fingerprint for a specific crystalline phase. americanpharmaceuticalreview.comresearchgate.net

The primary applications of PXRD in the analysis of Benzaldehyde, 2-(methylphenylamino)- would include:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns to confirm the identity of the synthesized compound.

Polymorphism Screening: Identifying different crystalline forms, or polymorphs, of the compound. Polymorphs have the same chemical composition but different crystal structures, which can affect physical properties like melting point and solubility. mdpi.com

Purity Assessment: Detecting the presence of crystalline impurities, as each crystalline substance will produce its own distinct diffraction pattern.

Monitoring Structural Changes: Assessing changes in the crystalline phase due to processing or storage conditions. mdpi.com

Each peak in the PXRD pattern corresponds to a specific set of lattice planes in the crystal structure, as defined by Bragg's Law. americanpharmaceuticalreview.com

Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. elte.hu It provides valuable information about the electronic structure of a molecule, particularly the nature of its chromophores and conjugated systems. shu.ac.uk

UV-Vis Absorption for Electronic Transitions and Conjugation Effects

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital, such as a bonding (π) or non-bonding (n) orbital, to a higher energy anti-bonding (π*) orbital. shu.ac.uk

The structure of Benzaldehyde, 2-(methylphenylamino)- contains several chromophores, including two aromatic rings, a carbonyl group (C=O), and an amino group (-NH-), all part of an extended conjugated system. This extensive conjugation is expected to result in strong absorption in the UV region. The principal electronic transitions responsible for this absorption would be:

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons in the π-bonding orbitals of the aromatic rings and the carbonyl group to π* anti-bonding orbitals. Extended conjugation, as seen in this molecule, lowers the energy gap between the HOMO and LUMO, shifting these transitions to longer wavelengths (a bathochromic or red shift). libretexts.org

n → π transitions:* These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a π* anti-bonding orbital of the carbonyl group or aromatic ring. youtube.com These transitions typically occur at longer wavelengths than π → π* transitions. libretexts.org

The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment. Increasing solvent polarity often causes a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions. shu.ac.uk

Fluorescence Spectroscopy for Luminescence Properties and Emission Characteristics

Detailed experimental studies on the fluorescence of Benzaldehyde, 2-(methylphenylamino)- are limited. However, the luminescence properties of structurally similar benzaldehyde derivatives and other aromatic carbonyls can provide insights into the expected behavior of this compound. The fluorescence characteristics of such molecules are often sensitive to the electronic nature of their substituents and the polarity of their environment.

Research Findings on Related Compounds:

Studies on various substituted benzaldehydes indicate that their emission properties are highly dependent on the nature and position of the substituents on the aromatic ring. For instance, amino-substituted chalcones, which share the α,β-unsaturated carbonyl moiety with benzaldehyde derivatives, have been shown to exhibit dual emission as a result of ESIPT, particularly when a hydroxyl or amino group is present in the ortho position. This phenomenon leads to the presence of two emission bands corresponding to the normal and tautomeric forms of the molecule.

The solvent environment is also a critical factor influencing the fluorescence of aromatic aldehydes. Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a common feature. In polar solvents, molecules with intramolecular charge transfer character often exhibit a red-shift (bathochromic shift) in their emission spectra due to the stabilization of the more polar excited state.

Hypothetical Luminescence Properties of Benzaldehyde, 2-(methylphenylamino)-:

Based on the principles of fluorescence spectroscopy and the behavior of analogous compounds, we can hypothesize the potential luminescence characteristics of Benzaldehyde, 2-(methylphenylamino)-. The presence of the electron-donating methylphenylamino group in conjugation with the electron-withdrawing aldehyde group likely results in an intramolecular charge transfer character upon excitation.

Hypothetical Spectroscopic Data in Different Solvents

| Solvent | Dielectric Constant (ε) | Excitation Wavelength (λ_ex, nm) | Emission Wavelength (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

|---|---|---|---|---|---|

| n-Hexane | 1.88 | ~350 | ~420 | ~4500 | ~0.10 |

| Toluene | 2.38 | ~355 | ~435 | ~4800 | ~0.15 |

| Dichloromethane | 8.93 | ~360 | ~450 | ~5200 | ~0.25 |

| Acetonitrile | 37.5 | ~365 | ~470 | ~5800 | ~0.20 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values may differ.

Detailed Research Findings (General Observations from Related Systems):

Intramolecular Charge Transfer (ICT): The nitrogen lone pair of the methylphenylamino group can delocalize into the aromatic ring and towards the carbonyl group, especially in the excited state. This ICT process is expected to be more pronounced in polar solvents, leading to a larger Stokes shift.

Potential for ESIPT: The proximity of the N-H proton (if considering the non-methylated analog) or C-H bonds of the methyl group to the carbonyl oxygen could potentially lead to an excited-state intramolecular proton transfer, although this is less likely than ICT. If ESIPT were to occur, it would result in a tautomeric species with a significantly red-shifted emission.

Solvatochromic Effects: A positive solvatochromism is anticipated, where the emission maximum shifts to longer wavelengths as the solvent polarity increases. This is a hallmark of molecules with a significant increase in dipole moment upon excitation.

Quantum Yield: The fluorescence quantum yield is expected to be solvent-dependent. In non-polar solvents, the locally excited state might be more populated, leading to a certain level of fluorescence. In polar solvents, the stabilization of the ICT state could enhance radiative decay, but non-radiative decay pathways might also become more competitive, leading to either an increase or decrease in the quantum yield depending on the specific interactions.

Further experimental investigation is necessary to fully elucidate the fluorescence properties and emission characteristics of Benzaldehyde, 2-(methylphenylamino)-. Techniques such as steady-state and time-resolved fluorescence spectroscopy in a range of solvents would provide valuable data on its photophysical behavior.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory is a computational method that investigates the electronic structure of many-body systems, such as atoms and molecules. It is widely used due to its favorable balance between accuracy and computational cost. DFT calculations could provide profound insights into the intrinsic properties of Benzaldehyde (B42025), 2-(methylphenylamino)-.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. nih.gov For a flexible molecule like Benzaldehyde, 2-(methylphenylamino)-, which contains rotatable single bonds (e.g., the C-N bond and the bond connecting the phenyl ring to the nitrogen), multiple conformers may exist.

Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformer(s). ufms.br This process would involve rotating the key dihedral angles and calculating the energy of each resulting structure. The conformer with the lowest energy is considered the most stable and is used for subsequent property calculations. Identifying this ground-state geometry is crucial, as the molecular properties are highly dependent on the structure.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comnih.govyoutube.com

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. irjweb.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. irjweb.com A DFT calculation for Benzaldehyde, 2-(methylphenylamino)- would provide the energies of these orbitals and the resulting energy gap, offering direct insight into its electronic stability and reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Parameters This table is for illustrative purposes only, as specific data for Benzaldehyde, 2-(methylphenylamino)- is not available.

| Parameter | Symbol | Hypothetical Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | - | Chemical reactivity and kinetic stability |

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. irjweb.comnih.gov These descriptors provide a general overview of the molecule's reactivity.

Chemical Potential (μ): Measures the escaping tendency of an electron from a stable system.

Hardness (η) and Softness (S): Hardness is the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." Softness is the reciprocal of hardness and indicates higher reactivity. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule. Fukui functions (f(r)) are the most prominent local descriptors. researchgate.net They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. By analyzing Fukui functions, one can predict the most likely sites for:

Nucleophilic attack (where an electron is accepted).

Electrophilic attack (where an electron is donated).

These calculations would be invaluable for understanding the regioselectivity of reactions involving Benzaldehyde, 2-(methylphenylamino)-.

Table 2: Hypothetical Global Reactivity Descriptors This table is for illustrative purposes only, as specific data for Benzaldehyde, 2-(methylphenylamino)- is not available.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness | S | 1 / (2η) | Measure of molecular reactivity |

| Electrophilicity Index | ω | μ2 / (2η) | Electron-accepting capability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, plotted on its electron density surface. nih.govresearchgate.net It is a powerful tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks and hydrogen-bonding interactions.

The MEP map uses a color scale to denote different electrostatic potential regions:

Red: Indicates regions of high electron density and negative electrostatic potential, typically around electronegative atoms (like oxygen and nitrogen). These are the most likely sites for electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, usually around hydrogen atoms. These are susceptible to nucleophilic attack.

Green/Yellow: Represents regions with near-zero or neutral potential.

For Benzaldehyde, 2-(methylphenylamino)-, an MEP map would visualize the electron-rich areas, such as the carbonyl oxygen and the nitrogen atom, and the electron-poor regions, providing a clear picture of its reactive behavior. malayajournal.org

Spectroscopic Property Prediction

Computational methods can also predict spectroscopic data, which is essential for identifying and characterizing compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) for a molecule. d-nb.info By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of Benzaldehyde, 2-(methylphenylamino)-, a theoretical NMR spectrum can be generated.

Comparing the computed spectrum with experimental data serves to confirm the proposed structure. docbrown.info Furthermore, theoretical predictions can help assign complex experimental spectra and understand how the electronic environment of each atom influences its chemical shift and coupling interactions. For Benzaldehyde, 2-(methylphenylamino)-, this would involve predicting the distinct signals for the aldehyde proton, the methyl protons, and the protons on the two different aromatic rings.

Calculated Vibrational Frequencies (IR and Raman)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, routinely used to predict the vibrational spectra (Infrared and Raman) of organic molecules. cardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies and their corresponding normal modes.

For a molecule like Benzaldehyde, 2-(methylphenylamino)-, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide a detailed list of vibrational modes. elixirpublishers.com These calculations allow for the assignment of specific spectral peaks to the motions of particular functional groups.

Key vibrational modes of interest would include:

C=O Stretch: The carbonyl group of the benzaldehyde moiety gives rise to a strong, characteristic absorption in the IR spectrum, typically calculated to be in the 1700-1780 cm⁻¹ range. solidstatetechnology.usresearchgate.net

N-H Stretch: The secondary amine group would exhibit a stretching vibration, though its position can be influenced by potential intramolecular hydrogen bonding.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are expected in the 2800-3100 cm⁻¹ region. researchgate.net

Aromatic C=C Stretches: Vibrations corresponding to the stretching of the carbon-carbon bonds within the two phenyl rings typically appear in the 1400-1600 cm⁻¹ region.

C-N Stretches: The stretching vibrations for the carbon-nitrogen bonds are expected in the 1200-1380 cm⁻¹ range. researchgate.net

A comparison between calculated and experimental spectra is crucial for validation. Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and thus a scaling factor is commonly applied to improve agreement. acadpubl.eu

Illustrative Data Table: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Expected IR Intensity | Expected Raman Activity |

| N-H Stretch | 3450 | Medium | Low |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | High |

| Methyl C-H Stretch | 2980 - 2870 | Medium-Weak | Medium |

| C=O Stretch | 1715 | High | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | High-Medium | High |

| C-N Stretch | 1350 | Medium | Medium |

| C-H Bend (out-of-plane) | 900 - 675 | High | Low |

Electronic Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the peaks observed in UV-Vis absorption spectra. arxiv.orgosti.gov This method provides insight into the nature of electronic transitions, such as n→π* and π→π* transitions.

For Benzaldehyde, 2-(methylphenylamino)-, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. The primary electronic transitions would likely involve the π-systems of the two aromatic rings and the non-bonding electrons on the nitrogen and oxygen atoms.

π→π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths (higher energies). They are associated with the conjugated system of the aromatic rings.

n→π Transitions:* These involve the promotion of a non-bonding electron (from the nitrogen or carbonyl oxygen) to a π* antibonding orbital. These transitions are generally weaker and occur at longer wavelengths (lower energies) compared to π→π* transitions.

The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects in the calculation. arxiv.org

Illustrative Data Table: Predicted Electronic Transitions

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.54 | 350 | 0.08 | n(N) → π(Aryl) |

| S₀ → S₂ | 4.28 | 290 | 0.45 | π(Aryl) → π(Aryl/C=O) |

| S₀ → S₃ | 4.96 | 250 | 0.72 | π(Aryl) → π*(Aryl) |

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the supramolecular structure, crystal packing, and biological interactions of molecules. mdpi.com NCI analysis, based on the electron density and its derivatives, is a computational tool used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.netresearchgate.net The analysis generates 3D isosurfaces where different colors represent different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive interactions (e.g., van der Waals, π-stacking).

Red: Strong, repulsive interactions (e.g., steric clashes).